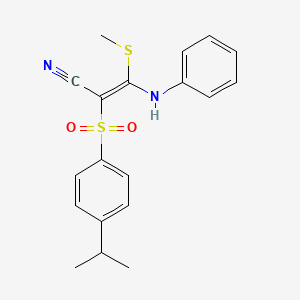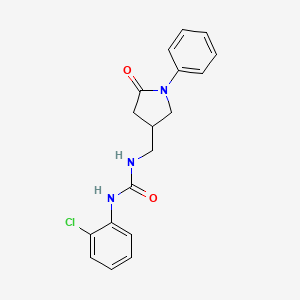
1-(2-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been widely used in agricultural practices to enhance the growth and development of fruits, vegetables, and ornamental plants. CPPU has also been studied for its potential applications in scientific research, particularly in the field of plant biology.
Applications De Recherche Scientifique
Toxic Effects of Chlorophenols in Fish
Chlorophenols (CPs) are environmental contaminants that can accumulate in organisms through food chains, leading to toxic effects in aquatic organisms, particularly fish. CPs induce oxidative stress, affect the immune system by altering cell counts and suppressing immune responses, disrupt endocrine function, and at higher concentrations, induce apoptosis via various pathways. At lower concentrations, they promote cell proliferation and foster environments prone to cancer by increasing mutation rates and oxidative DNA lesions. This suggests a need for understanding similar compounds' environmental impacts and potential toxicity mechanisms (Ge et al., 2017).
Urea Biosensors
Urea biosensors have seen significant advancements for detecting and quantifying urea concentrations. These biosensors utilize enzymes like urease as bioreceptor elements and employ various materials for enzyme immobilization. Such advancements highlight the potential for developing sensitive detection systems for compounds related to urea, offering insights into applications in medical diagnostics and environmental monitoring (Botewad et al., 2021).
Urease Inhibitors as Potential Drugs
The study of urease inhibitors underscores the therapeutic potential of targeting enzymatic pathways involved in infections caused by certain bacteria in the gastric and urinary tracts. This highlights the possibility of exploring urea derivatives for their inhibitory effects on specific biochemical pathways, suggesting a route for drug development and therapeutic applications (Kosikowska & Berlicki, 2011).
Applications in Drug Design
Ureas play a crucial role in drug design due to their unique hydrogen-binding capabilities. They are incorporated in small molecules displaying a broad range of bioactivities, modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This underscores the relevance of exploring urea derivatives in the medicinal chemistry field for developing new therapeutic agents (Jagtap et al., 2017).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-8-4-5-9-16(15)21-18(24)20-11-13-10-17(23)22(12-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLKQCOTBSZIMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2418426.png)

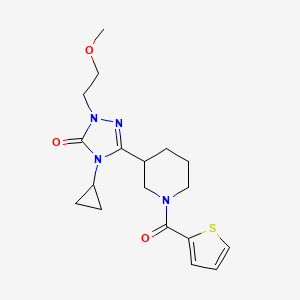
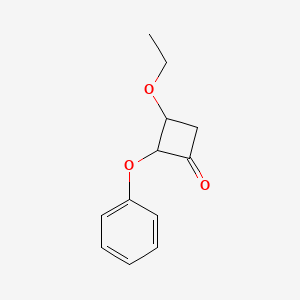

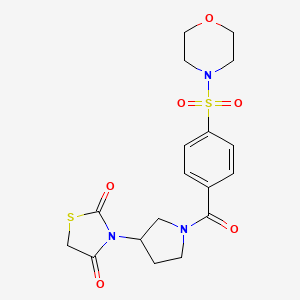
![Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate](/img/structure/B2418436.png)

![2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418438.png)
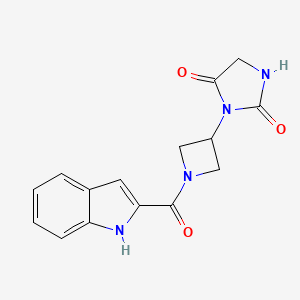


![N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/no-structure.png)
